Methyl 6-methoxy-2-methylnicotinate

Purity Procurement Quality Control

This compound is a critical intermediate for P2Y12 antagonist synthesis, where the 2-methyl and 6-methoxy substituents are essential to the target pharmacophore. Its unique substitution pattern distinguishes it from generic nicotinate esters, ensuring synthetic route fidelity and biological activity. With MW 181.19 g/mol and a favorable hydrogen bonding profile (0 HBD, 4 HBA), it delivers improved ligand efficiency vs. ethyl ester analogs at 7.2% lower MW. Defined physicochemical properties (BP 243.4°C, vapor pressure 0.0 mmHg) streamline purification. The 10-fold cost advantage over ethyl ester analogs supports kilo-lab and pilot-plant scale-up studies.

Molecular Formula C9H11NO3
Molecular Weight 181.19
CAS No. 137347-39-8
Cat. No. B3100663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxy-2-methylnicotinate
CAS137347-39-8
Molecular FormulaC9H11NO3
Molecular Weight181.19
Structural Identifiers
SMILESCC1=C(C=CC(=N1)OC)C(=O)OC
InChIInChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-5-8(10-6)12-2/h4-5H,1-3H3
InChIKeyLOCSATDVCLSGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methoxy-2-methylnicotinate (CAS 137347-39-8): Procurement & Differentiation Guide for Nicotinate Ester Intermediates


Methyl 6-methoxy-2-methylnicotinate (CAS 137347-39-8) is a heteroaromatic building block characterized by a pyridine core bearing methyl ester, methoxy, and methyl substituents at the 3-, 6-, and 2-positions, respectively . It belongs to the nicotinate ester class and serves as a key intermediate in the synthesis of P2Y12 antagonists, a class of antiplatelet agents, and finds utility in the development of nicotinic receptor modulators [1]. Its substitution pattern imparts distinct reactivity and physicochemical properties that differentiate it from simpler nicotinate esters, making it a strategic choice for complex heterocycle synthesis .

Methyl 6-methoxy-2-methylnicotinate: Why In-Class Analogs Cannot Be Interchanged


In medicinal chemistry and agrochemical development, substitution patterns on heterocyclic scaffolds critically influence molecular recognition, metabolic stability, and downstream synthetic utility. Methyl 6-methoxy-2-methylnicotinate features a specific 2-methyl-6-methoxy substitution that is not present in simpler analogs like methyl nicotinate or methyl 6-methylnicotinate . This pattern is directly relevant to the synthesis of P2Y12 antagonists, where the 2-methyl and 6-methoxy groups are essential for the desired pharmacophore . Replacing this compound with a generic nicotinate ester lacking these substituents would derail established synthetic routes and compromise biological activity in target molecules. The following evidence quantifies the differentiation that justifies its selection over available alternatives.

Methyl 6-methoxy-2-methylnicotinate: Quantitative Differentiation Evidence


Purity Specification & Supply Chain Reliability: Methyl 6-methoxy-2-methylnicotinate vs. Industry Standard

The target compound is commercially available at 98% purity from Fluorochem (F530946), exceeding the 95% minimum specification offered by several other suppliers for this compound and for the closely related ethyl ester analog (Ethyl 6-methoxy-2-methylnicotinate, CAS 173261-76-2) . This higher purity specification can reduce the need for additional purification steps in multistage syntheses.

Purity Procurement Quality Control

Physicochemical Differentiation: Boiling Point & Vapor Pressure vs. Methyl Nicotinate

The introduction of methoxy and methyl groups on the pyridine ring significantly alters the physicochemical profile compared to the parent methyl nicotinate. Methyl 6-methoxy-2-methylnicotinate exhibits a predicted boiling point of 243.4 ± 35.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.5 mmHg at 25°C . In contrast, methyl nicotinate has a reported boiling point of 209 °C . This ~34 °C increase in boiling point and lower volatility may influence solvent selection, distillation parameters, and safety considerations during scale-up.

Physicochemical Properties Process Chemistry Purification

Synthetic Utility: Critical Intermediate for P2Y12 Antagonists vs. Non-Substituted Analogs

Methyl 6-methoxy-2-methylnicotinate is explicitly described as a 'key intermediate in the synthesis of P2Y12 antagonists' . This class of compounds includes clinically important antiplatelet agents. While potency data (e.g., IC50 values in the low nM range) are available for advanced P2Y12 antagonists derived from similar scaffolds [1], the specific substitution pattern of this intermediate is essential for constructing the target pharmacophore. Simpler nicotinate esters lacking the 2-methyl-6-methoxy motif cannot serve as direct replacements in these established synthetic pathways.

Medicinal Chemistry Antiplatelet P2Y12

Structural Differentiation: Molecular Weight & Hydrogen Bonding Profile vs. Ethyl Ester Analog

The methyl ester moiety confers a lower molecular weight (181.19 g/mol) compared to the ethyl ester analog (Ethyl 6-methoxy-2-methylnicotinate, 195.21 g/mol) . Additionally, the target compound has zero hydrogen bond donors and four hydrogen bond acceptors , a profile that influences membrane permeability and solubility. The 14 g/mol reduction relative to the ethyl ester may be advantageous for fragment-based drug discovery or when minimizing molecular weight is a priority.

Medicinal Chemistry Physicochemical Properties ADME

Hazard Classification: Comparative Safety Profile for Laboratory Handling

Methyl 6-methoxy-2-methylnicotinate is classified under GHS07 with hazard statements H302, H315, H319, and H335, indicating harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . While this profile is common among substituted pyridines, it provides a specific baseline for risk assessment and safe handling protocol development. In contrast, the parent methyl nicotinate is not classified under the same hazard statements (e.g., not classified as harmful if swallowed under CLP) [1]. This differentiation is critical for procurement decisions involving facility safety and personal protective equipment (PPE) requirements.

Safety Process Chemistry Procurement

Procurement Differentiation: Price-Per-Gram Benchmarking vs. Ethyl Ester Analog

The methyl ester is more cost-effective on a per-gram basis than the corresponding ethyl ester. For a 1 g pack size, Methyl 6-methoxy-2-methylnicotinate is available at £149.00 (approx. $190) from Fluorochem , while Ethyl 6-methoxy-2-methylnicotinate is priced at ¥340,000 (approx. $2,300) for the same quantity from a specialty supplier . This 10-fold cost difference makes the methyl ester a more economical choice for early-stage research and for reactions where the ester group is ultimately cleaved or does not affect the final product.

Procurement Cost Analysis Scale-up

Methyl 6-methoxy-2-methylnicotinate: High-Impact Application Scenarios Supported by Quantitative Evidence


Synthesis of P2Y12 Antagonist Libraries in Medicinal Chemistry

Medicinal chemists developing novel antiplatelet agents can prioritize this compound as a central building block due to its established role as a 'key intermediate in the synthesis of P2Y12 antagonists' . The substitution pattern is critical for constructing the pharmacophore responsible for P2Y12 receptor antagonism, where potency data (IC50 values in the low nM range) have been observed for advanced analogs [1]. The 98% purity specification (Section 3, Item 1) ensures robust and reproducible coupling reactions, minimizing byproduct formation.

Process Chemistry & Scale-Up Development for Heterocyclic Targets

Process chemists can leverage the defined physicochemical properties—boiling point (243.4 ± 35.0 °C) and vapor pressure (0.0 ± 0.5 mmHg at 25°C)—to design efficient purification and isolation protocols . The distinct safety profile (GHS07, H302/H315/H319/H335) informs hazard assessments and necessary engineering controls for kilo-lab and pilot plant operations . The 10-fold lower cost compared to the ethyl ester analog (Section 3, Item 6) makes it a more viable candidate for larger-scale process validation and optimization studies.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

The compound's molecular weight (181.19 g/mol) and favorable hydrogen bonding profile (0 HBD, 4 HBA) position it as an attractive fragment or scaffold for lead generation. Compared to the ethyl ester analog (195.21 g/mol), the 7.2% reduction in molecular weight can improve ligand efficiency metrics when incorporated into larger molecules. Researchers can utilize this compound to synthesize focused libraries where maintaining low molecular weight is a key design principle.

Agrochemical Intermediate for Nicotinoid-Inspired Frameworks

In agrochemical discovery, this compound serves as a versatile intermediate for constructing nicotinoid-like structures relevant to plant growth regulators and insecticides [2]. The ester and methoxy functionalities facilitate further derivatization via coupling reactions. The cost-effectiveness and high purity support the exploration of chemical space in this application area without prohibitive material expenses.

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